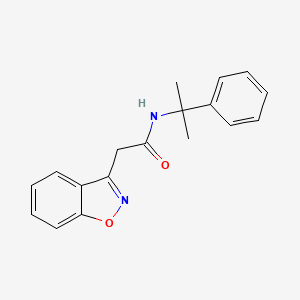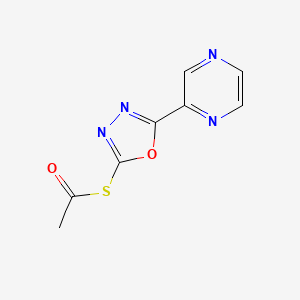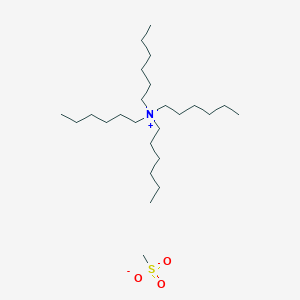
1,2-Dichloro-1,2-diethyl-1,2-dimethyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-1,2-diethyl-1,2-dimethyldisilane is a chemical compound with the molecular formula C6H16Cl2Si2. It is a member of the organosilicon compounds, which are compounds containing carbon-silicon bonds. This compound is characterized by the presence of two chlorine atoms, two ethyl groups, and two methyl groups attached to a disilane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-1,2-diethyl-1,2-dimethyldisilane typically involves the reaction of dichlorosilane with ethyl and methyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The general reaction can be represented as follows:
Cl2SiH2+C2H5MgBr+CH3MgBr→C2H5SiCl2CH3+MgBr2
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and catalysts. The process is optimized for yield and purity, often involving multiple steps of purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-1,2-diethyl-1,2-dimethyldisilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups such as alkyl or aryl groups.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products
Substitution: Formation of various substituted disilanes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of different silanes.
Applications De Recherche Scientifique
1,2-Dichloro-1,2-diethyl-1,2-dimethyldisilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Industry: Utilized in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-1,2-diethyl-1,2-dimethyldisilane involves its interaction with various molecular targets. The compound can undergo hydrolysis to form silanols, which can further react to form siloxanes. These reactions are facilitated by the presence of catalysts or specific reaction conditions. The molecular pathways involved include:
Hydrolysis: Conversion of the compound to silanols.
Condensation: Formation of siloxanes from silanols.
Comparaison Avec Des Composés Similaires
1,2-Dichloro-1,2-diethyl-1,2-dimethyldisilane can be compared with other similar compounds such as:
1,2-Dichloroethane: A chlorinated hydrocarbon with different chemical properties and applications.
1,2-Dichloro-1,1-diethyl-2,2-dimethyldisilane: A similar organosilicon compound with slight variations in its structure.
The uniqueness of this compound lies in its specific arrangement of chlorine, ethyl, and methyl groups, which confer distinct chemical reactivity and applications.
Propriétés
Numéro CAS |
111230-98-9 |
|---|---|
Formule moléculaire |
C6H16Cl2Si2 |
Poids moléculaire |
215.26 g/mol |
Nom IUPAC |
chloro-(chloro-ethyl-methylsilyl)-ethyl-methylsilane |
InChI |
InChI=1S/C6H16Cl2Si2/c1-5-9(3,7)10(4,8)6-2/h5-6H2,1-4H3 |
Clé InChI |
SHNKFHWZADNPMU-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](C)([Si](C)(CC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide](/img/structure/B14329055.png)
![Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B14329065.png)

![[[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide](/img/structure/B14329071.png)


![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)
![N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B14329103.png)




